3-Chloropyrazine-2-carboxamide

Overview

Description

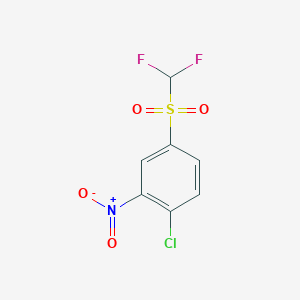

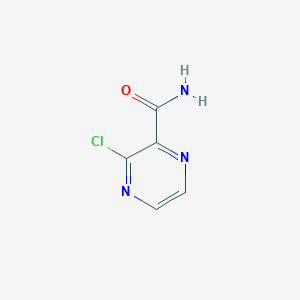

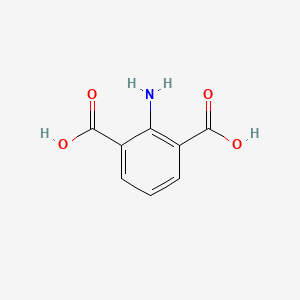

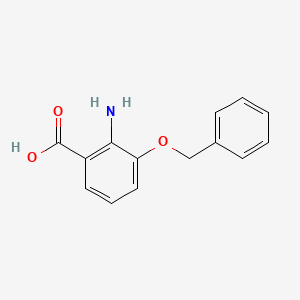

3-Chloropyrazine-2-carboxamide is a chemical compound characterized by a pyrazine ring substituted with a chlorine atom at the third position and a carboxamide group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various derivatives.

Biochemical Analysis

Biochemical Properties

3-Chloropyrazine-2-carboxamide plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. One of the primary enzymes it interacts with is aspartate decarboxylase (PanD; EC 4.1.1.11), which is responsible for converting L-aspartic acid to β-alanine, a precursor for coenzyme A (CoA) synthesis . The inhibition of this enzyme by this compound leads to energy depletion and cell death. Additionally, molecular docking studies have shown that this compound interacts with mycobacterial enoyl-ACP reductase (InhA), sharing common binding interactions with known inhibitors .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In vitro studies have demonstrated that this compound exhibits whole-cell activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values ranging from 6 to 42 µM . It also shows moderate activity against Enterococcus faecalis and Staphylococcus aureus, although it is inactive against fungal strains . The compound’s influence on cell function includes the inhibition of cell growth and induction of cytotoxicity in certain cell lines, such as HepG2, where it has an IC50 value of ≥ 250 µM .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of aspartate decarboxylase, leading to a blockade in the synthesis of β-alanine and subsequently CoA . This inhibition results in energy depletion and cell death. Additionally, the compound undergoes active transport into mycobacterial cells, where it is activated by nicotinamidase (pyrazinamidase; EC 3.5.1.19) to pyrazinoic acid (POA), which further contributes to its antimicrobial activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. The compound has shown to maintain its antimicrobial activity over extended periods, although some degradation products may form under certain conditions . Long-term studies have indicated that the compound’s effects on cellular function remain consistent, with no significant loss of activity observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to increased antimicrobial activity . At very high doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the optimal dosage range for therapeutic efficacy without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its conversion to pyrazinoic acid (POA) by nicotinamidase . This conversion is crucial for its antimicrobial activity, as POA disrupts various cellular processes within mycobacterial cells . The compound also interacts with other enzymes and cofactors involved in metabolic flux, influencing metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is actively transported into mycobacterial cells, where it accumulates and exerts its antimicrobial effects . Its localization within cells is influenced by its interactions with various biomolecules, leading to its accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropyrazine-2-carboxamide typically involves the partial hydrolysis of 3-chloropyrazine-2-carbonitrile. This process is carried out under controlled conditions, including specific pH and temperature settings . Another method involves the homolytic amidation of 2-chloropyrazine, although this is considered less effective .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its higher yields and shorter reaction times compared to conventional heating methods . This approach is particularly advantageous for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyrazine-2-carboxamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyrazine ring is a prime site for nucleophilic substitution reactions, facilitating the integration of various functional groups.

Aminodehalogenation: This reaction involves the replacement of the chlorine atom with an amino group, often using benzylamines under different conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include benzylamines and other nucleophiles.

Aminodehalogenation: This reaction is often performed using substituted benzylamines under controlled conditions.

Major Products:

Scientific Research Applications

3-Chloropyrazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloropyrazine-2-carboxamide and its derivatives involves interactions with specific molecular targets. For instance, molecular docking studies have shown that some derivatives bind to mycobacterial enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis . This binding inhibits the enzyme’s activity, leading to the antimicrobial effects observed.

Comparison with Similar Compounds

3-Chloropyrazine-2-carbonitrile: This compound is a precursor in the synthesis of 3-chloropyrazine-2-carboxamide.

3-Benzylaminopyrazine-2-carboxamides: These derivatives are obtained through aminodehalogenation reactions and exhibit similar biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic substitution and aminodehalogenation reactions makes it a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name |

3-chloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPMRHPLAQSPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306592 | |

| Record name | 3-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21279-62-9 | |

| Record name | 21279-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 3-chloropyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis?

A1: While the exact mechanism is not fully elucidated in the provided research, molecular docking studies suggest that active this compound derivatives, particularly those with benzylamino substitutions, might target the mycobacterial enoyl-ACP reductase (InhA) enzyme. [2, 3] These compounds exhibit binding interactions similar to known InhA inhibitors, potentially hindering mycolic acid biosynthesis, a crucial process for mycobacterial cell wall formation. [2, 3]

Q2: How does the structure of this compound derivatives impact their antimycobacterial activity?

A2: Research indicates a strong structure-activity relationship. Introducing benzylamino substituents at the 3-position of this compound generally enhances antimycobacterial activity against Mycobacterium tuberculosis. [1, 2] Furthermore, specific substitutions on the benzyl ring influence potency. For example, a 4-methylbenzyl substituent yielded a compound with a promising MIC of 6 µM against Mycobacterium tuberculosis H37Rv. [1] Interestingly, incorporating a second benzylamino group at the same position can further improve activity in some cases. [2]

Q3: Beyond antimycobacterial activity, do this compound derivatives exhibit other biological activities?

A3: Yes, some derivatives demonstrate moderate antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. [1, 2] Additionally, research suggests a correlation between lipophilicity and herbicidal activity in derivatives with aliphatic amine substitutions, particularly through the inhibition of photosynthetic electron transport in chloroplasts. [4]

Q4: What are the limitations of current research on this compound derivatives?

A4: While promising, the research primarily focuses on in vitro activity. Further investigations are needed to assess the in vivo efficacy, pharmacokinetic properties, and safety profiles of these compounds. Additionally, a deeper understanding of their precise mechanism of action and potential resistance mechanisms is crucial for their development as viable therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)